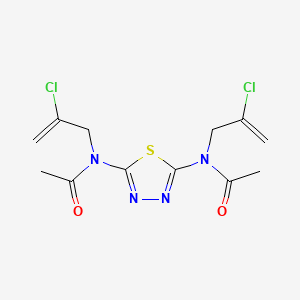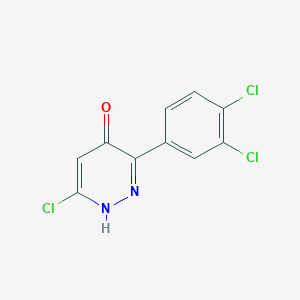
6-Chloro-3-(3,4-dichlorophenyl)pyridazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL is an organic compound with the molecular formula C10H5Cl3N2O It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzene and 6-chloropyridazine.
Coupling Reaction: The 3,4-dichlorobenzene undergoes a coupling reaction with 6-chloropyridazine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) to form the desired product.
Industrial Production Methods
In industrial settings, the production of 6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce various functionalized pyridazines.
Aplicaciones Científicas De Investigación
6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-N-(3,4-dichlorophenyl)pyrimidin-4-amine: A structurally similar compound with comparable chemical properties.
6-Chloro-3-phenylpyridazin-4-ol: Another pyridazine derivative with similar reactivity.
Uniqueness
6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine atoms and pyridazine ring makes it a valuable compound for various applications.
Propiedades
Número CAS |
80591-70-4 |
|---|---|
Fórmula molecular |
C10H5Cl3N2O |
Peso molecular |
275.5 g/mol |
Nombre IUPAC |
6-chloro-3-(3,4-dichlorophenyl)-1H-pyridazin-4-one |
InChI |
InChI=1S/C10H5Cl3N2O/c11-6-2-1-5(3-7(6)12)10-8(16)4-9(13)14-15-10/h1-4H,(H,14,16) |
Clave InChI |
YPQLVOXNLZGPPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=NNC(=CC2=O)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


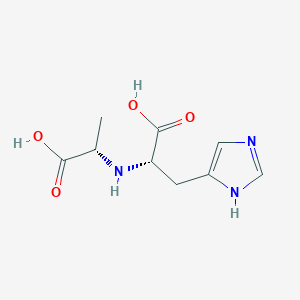
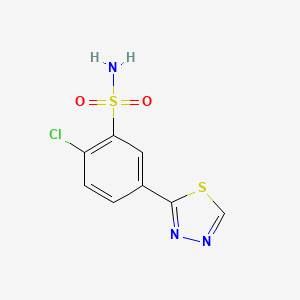
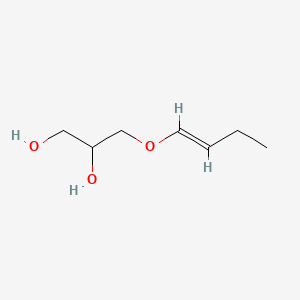
![6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924611.png)
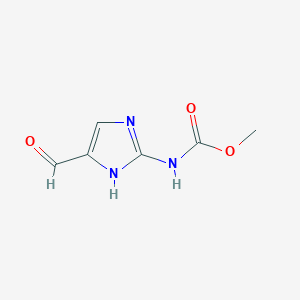
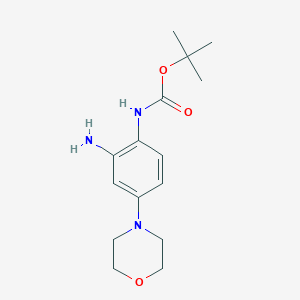
![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)

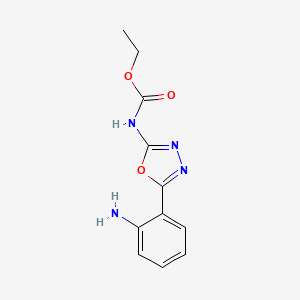
![3-Phenylpyrido[3,4-e][1,2,4]triazine](/img/structure/B12924654.png)


